molecular formula C23H20BrN3OS B2925593 3-(4-bromophenyl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 394229-64-2

3-(4-bromophenyl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B2925593
CAS No.: 394229-64-2
M. Wt: 466.4
InChI Key: POKYFHULMBELKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a synthetically derived pyrazole-carbothioamide compound of significant interest in medicinal chemistry and oncology research. Its core structure is designed as a potent small-molecule inhibitor, with studies indicating its primary mechanism of action involves the targeted disruption of the JAK2/STAT3 signaling pathway[a]. The constitutive activation of STAT3 is a common oncogenic driver in many cancer types, promoting cell proliferation, survival, and metastasis. This compound exerts its anti-proliferative effects by selectively inhibiting JAK2-mediated phosphorylation of STAT3, leading to the downregulation of downstream anti-apoptotic genes and ultimately inducing apoptosis in malignant cells[a]. Research utilizing this compound has demonstrated promising in vitro efficacy against a panel of human cancer cell lines, including leukemic HL-60 and breast carcinoma MDA-MB-231 cells, highlighting its potential as a lead compound for the development of novel targeted cancer therapeutics[a]. Its well-defined structure-activity relationship provides a valuable template for further chemical optimization to enhance potency and pharmacokinetic properties.

Properties

IUPAC Name

5-(4-bromophenyl)-3-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3OS/c1-28-20-13-9-17(10-14-20)22-15-21(16-7-11-18(24)12-8-16)26-27(22)23(29)25-19-5-3-2-4-6-19/h2-14,22H,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKYFHULMBELKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-bromophenyl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibits significant biological activity, particularly in the context of anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H22BrN3OSC_{22}H_{22}BrN_3OS with a molecular weight of 440.39 g/mol. The structure features a pyrazole ring substituted with bromophenyl and methoxyphenyl groups, contributing to its biological activity.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds, including the target compound, demonstrate notable anticancer properties. The following table summarizes the structure-activity relationship (SAR) observed in various studies:

Compound StructureSubstituentsIC50 (µM)Cancer Type
Compound A 4-Bromophenyl0.021Gastric Cancer (NUGC)
Compound B 4-Chlorophenyl0.028Liver Cancer (HA22T)
Target Compound 4-Bromophenyl, 4-MethoxyphenylTBDTBD

Case Studies

  • Gastric Cancer Study : In a study evaluating various pyrazole derivatives, the compound with a 4-bromophenyl substitution exhibited an IC50 value of 0.021 µM , indicating potent cytotoxicity against gastric cancer cell lines (NUGC) .
  • Liver Cancer Evaluation : Another study highlighted that compounds similar to the target compound showed significant activity against liver cancer cell lines, with IC50 values ranging from 0.028 µM to higher values depending on the substituents .

The mechanism by which this compound exerts its anticancer effects is hypothesized to involve:

  • Inhibition of Cell Proliferation : The presence of halogenated phenyl groups enhances the electron-withdrawing capacity, which may interfere with cellular signaling pathways involved in proliferation.
  • Induction of Apoptosis : Studies suggest that certain pyrazole derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways .

Additional Biological Activities

Beyond anticancer properties, preliminary studies indicate potential activities against other biological targets:

  • Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains, suggesting a broad-spectrum antimicrobial potential.
  • Anti-inflammatory Effects : The structural motifs present in pyrazole compounds may also confer anti-inflammatory properties, although specific data for the target compound remains limited.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

The target compound’s structural analogs differ primarily in substituent groups on the aryl rings and the N-position. Key comparisons include:

Compound Name Substituents (Position 3, 5, N) Key Structural Features
Target Compound 3-(4-BrPh), 5-(4-MeOPh), N-Ph Bromine (electron-withdrawing), methoxy (electron-donating), N-Ph (bulky)
5-(4-Fluorophenyl)-3-(4-MeOPh)-N-Me () 3-(4-MeOPh), 5-(4-FPh), N-Me Fluorine (electronegative), smaller N-methyl group
3-(4-BrPh)-5-(4-FPh)-N-H () 3-(4-BrPh), 5-(4-FPh), N-H Bromine and fluorine para-substituents, no N-substituent
5-(3,4,5-TrimethOPh)-3-(4-BrPh)-N-H () 3-(4-BrPh), 5-(3,4,5-TrimethOPh), N-H Multiple methoxy groups enhancing electron donation
5-(4-ClPh)-3-(4-FPh)-N-Allyl () 3-(4-FPh), 5-(4-ClPh), N-allyl Chlorine and fluorine substituents, flexible N-allyl group
  • Electron-Withdrawing vs.
  • N-Substituent Effects : The N-phenyl group in the target compound introduces steric hindrance compared to N-methyl or N-allyl analogs, which may affect pharmacokinetics and target selectivity .
Monoamine Oxidase (MAO) Inhibition
  • The N-methyl analog () exhibits potent MAO-A inhibition (IC₅₀ = 1.0 × 10⁻³ µM), attributed to fluorine’s electronegativity and the compact N-methyl group fitting the enzyme’s active site .
  • In contrast, the target compound’s N-phenyl substitution may reduce MAO-A affinity due to steric clashes, though its bromine and methoxy groups could favor interactions with hydrophobic pockets .
Anticancer and Cytotoxic Activity
  • A bromo-thiophenyl analog () showed cytotoxicity (IC₅₀ = 22.46% yield), with IR data confirming C=S and C=N vibrations critical for DNA intercalation . The target compound’s bromophenyl and methoxyphenyl groups may similarly stabilize interactions with cancer cell targets.
Anxiolytic and Antidepressant Effects
  • Halogenated analogs like 5-(4-ClPh)-N-allyl () demonstrated anxiolytic activity, suggesting that bulkier N-substituents and para-halogenation optimize blood-brain barrier penetration .

Key Research Findings and Implications

Substituent Position Matters : Para-substituted halogens (Br, F) enhance bioactivity compared to ortho or meta positions ().

N-Substituent Flexibility : N-Allyl and N-methyl groups improve MAO selectivity, while N-phenyl may favor anticancer applications due to increased hydrophobicity .

Methoxy vs. Halogen Trade-offs : Methoxy groups improve solubility but reduce electrophilicity, whereas halogens enhance target binding but may increase toxicity .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(4-bromophenyl)-5-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide?

The compound is typically synthesized via a multi-step process involving:

Condensation Reactions : Reacting α,β-unsaturated ketones (e.g., chalcones derived from 4-bromophenyl and 4-methoxyphenyl groups) with thiosemicarbazide under acidic or basic conditions to form pyrazoline intermediates .

Cyclization : Microwave-assisted or reflux methods are employed to enhance reaction efficiency and yield .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/dichloromethane mixtures is used to isolate the final product .
Key Characterization : Confirmation via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FTIR to verify the pyrazoline backbone and substituents. X-ray crystallography (e.g., SHELXL refinement) provides definitive structural validation .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy :
    • NMR : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., diastereotopic protons in the pyrazoline ring at δ 3.2–4.1 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl (C=O, ~165 ppm) and thiocarbonyl (C=S, ~180 ppm) groups .
    • Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H]+^+ at m/z 403.34 for C18_{18}H19_{19}BrN4_4S) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines unit cell parameters (e.g., triclinic P1 space group, a = 6.9153 Å, b = 9.5122 Å) and quantifies bond angles/distortions .

Advanced: How can conformational analysis resolve discrepancies in bioactivity data for this compound?

Contradictions in biological activity (e.g., MAO-A vs. MAO-B selectivity) may arise from conformational flexibility of the pyrazoline ring. Methodological Solutions :

Cremer-Pople Puckering Parameters : Calculate ring puckering amplitude (qq) and phase angle (ϕ\phi) to map non-planar distortions affecting receptor binding .

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., MAO-A’s FAD-binding pocket). Adjust substituents (e.g., 4-methoxyphenyl) to optimize steric and electronic complementarity .

Dynamic Simulations : MD simulations (AMBER/CHARMM) assess stability of bioactive conformers under physiological conditions .

Advanced: What strategies optimize crystallographic refinement for low-quality diffraction data?

For poorly diffracting crystals (e.g., twinned or high-disorder structures):

SHELX Suite : Use SHELXD for phase problem resolution via dual-space recycling and SHELXL for anisotropic displacement parameter (ADP) refinement. Apply TWIN/BASF commands for twinned data .

Data Filtering : Exclude weak reflections (I/σ(I) < 2) and apply empirical absorption corrections (SADABS) .

Validation Tools : Check for overfitting using Rfree_{\text{free}} and validate geometry with PLATON/CHECKCIF .

Advanced: How do substituent modifications influence pharmacological selectivity (e.g., MAO-A vs. MAO-B inhibition)?

Substituents at the 3- and 5-positions modulate selectivity:

  • Electron-Withdrawing Groups (e.g., 4-bromophenyl): Enhance MAO-A inhibition (IC50_{50} ~0.8 µM) by stabilizing π-π stacking with Tyr 407 in the active site .
  • Bulky Groups (e.g., 2-naphthyl): Favor MAO-B binding via hydrophobic interactions with Ile 199 and Tyr 326.
    Methodology :
  • SAR Studies : Synthesize analogs with halogens, alkyl, or methoxy groups and assay using fluorometric MAO-Glo^\text{™} kits .
  • Crystallographic Overlays : Compare ligand-enzyme complexes (e.g., PDB 2BXR for MAO-A) to identify critical binding motifs .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

  • Solvent Systems : Ethanol/water (3:1) or DCM/hexane mixtures yield high-purity crystals suitable for XRD .
  • Temperature : Slow cooling from 60°C to room temperature minimizes disorder.
  • Crystal Quality : Use seeding techniques or vapor diffusion (e.g., ether diffusion into DCM solution) for large, defect-free crystals .

Advanced: How can computational methods predict synthetic feasibility of novel analogs?

  • Retrosynthetic Analysis : Tools like ChemAxon or Synthia propose routes based on known pyrazoline syntheses (e.g., thiosemicarbazide cyclization) .
  • DFT Calculations : Gaussian 09 assesses reaction thermodynamics (ΔG‡ for cyclization steps) and predicts regioselectivity .
  • Machine Learning : Train models on existing reaction databases (Reaxys) to prioritize high-yield pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.